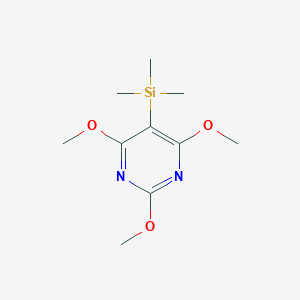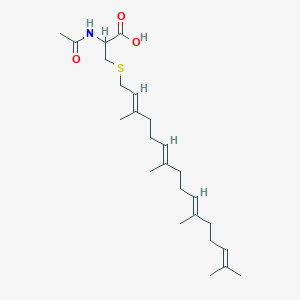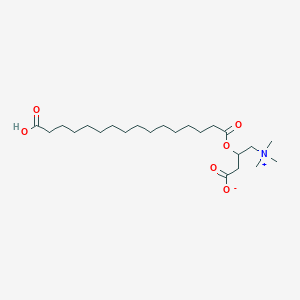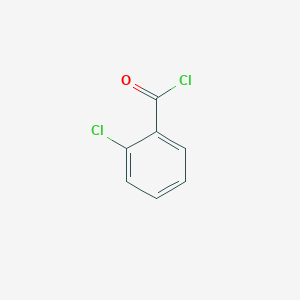
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrimidine derivative that is commonly used as a reagent in organic synthesis and has been found to have several biological activities. In
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is largely dependent on the specific biological activity being studied. However, it has been found to act as a nucleophile and form covalent bonds with electrophiles, which may be responsible for its biological effects. For example, it has been found to inhibit the replication of HIV-1 virus by binding to the viral reverse transcriptase enzyme and preventing its activity.
Biochemische Und Physiologische Effekte
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antiviral effects by inhibiting the replication of various viruses such as HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine is its ability to act as a nucleophile and form covalent bonds with electrophiles, which makes it a useful reagent in organic synthesis. Moreover, its unique biological activities make it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Moreover, its specific biological effects may vary depending on the specific experimental conditions, which may make it difficult to interpret the results.
Zukünftige Richtungen
There are several future directions for the study of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine. One potential direction is the development of novel drugs based on the unique biological activities of this compound. Moreover, further studies are needed to elucidate the specific mechanism of action of this compound and its potential therapeutic applications. Additionally, the synthesis of new derivatives of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine involves the reaction of 2,4,6-trimethoxypyrimidine with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield. This method has been widely used in the synthesis of 2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine has been extensively used as a reagent in organic synthesis due to its ability to act as a nucleophile and form covalent bonds with electrophiles. It has been found to be useful in the synthesis of various compounds such as pyrimidine nucleosides, pyrimidine derivatives, and other biologically active molecules. Moreover, this compound has been found to have several biological activities such as antiviral, antitumor, and anti-inflammatory effects, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
126327-72-8 |
|---|---|
Produktname |
2,4,6-Trimethoxy-5-(trimethylsilyl)pyrimidine |
Molekularformel |
C10H18N2O3Si |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
trimethyl-(2,4,6-trimethoxypyrimidin-5-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-13-8-7(16(4,5)6)9(14-2)12-10(11-8)15-3/h1-6H3 |
InChI-Schlüssel |
ZYLNHVWUOFPWSU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC(=N1)OC)OC)[Si](C)(C)C |
Kanonische SMILES |
COC1=C(C(=NC(=N1)OC)OC)[Si](C)(C)C |
Synonyme |
Pyrimidine, 2,4,6-trimethoxy-5-(trimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)







![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)